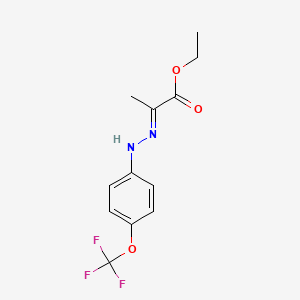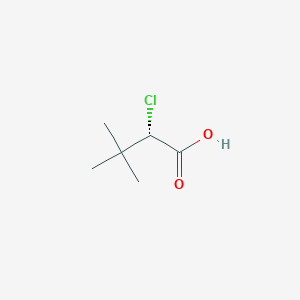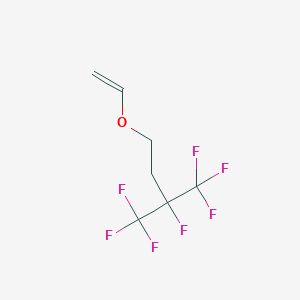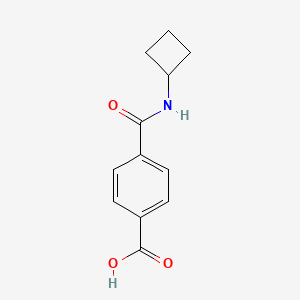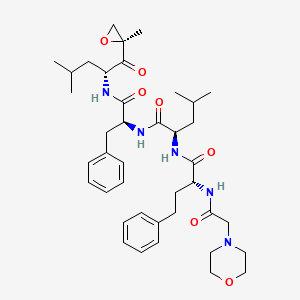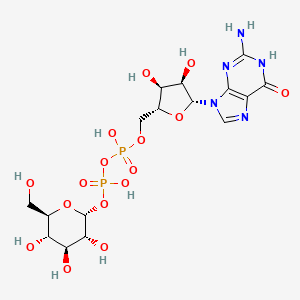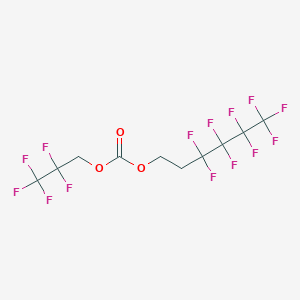
Methyl 3-(3-formylphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-formylphenoxy)propanoate is an organic compound with the molecular formula C11H12O4. It is an ester derivative, characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(3-formylphenoxy)propanoate can be synthesized through the esterification of 3-(3-formylphenoxy)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-carboxyphenoxy)propanoic acid.
Reduction: 3-(3-hydroxyphenoxy)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo, chloro derivatives).
Aplicaciones Científicas De Investigación
Methyl 3-(3-formylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 3-(3-formylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenoxy ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Methyl 3-(3-formylphenoxy)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxyphenyl)propanoate: Differing by the presence of a hydroxyl group instead of a formyl group, this compound has distinct reactivity and applications.
Methyl 3-(3-nitrophenoxy)propanoate: Featuring a nitro group, this compound exhibits different chemical and biological properties.
Methyl 3-(3-bromophenoxy)propanoate: With a bromine substituent, this compound has unique reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 3-(3-formylphenoxy)propanoate |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)5-6-15-10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
CLOGOPRXSABONV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCOC1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


